N-(4-{[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]sulfamoyl}phenyl)acetamide
Description
Properties
IUPAC Name |
N-[4-[(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)sulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5S2/c1-3-28(24,25)22-12-4-5-15-6-7-17(13-19(15)22)21-29(26,27)18-10-8-16(9-11-18)20-14(2)23/h6-11,13,21H,3-5,12H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNVGTUSOTCSJIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]sulfamoyl}phenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an anthranilic acid derivative reacts with a ketone under acidic conditions.
Sulfonylation: The quinoline derivative is then subjected to sulfonylation using ethanesulfonyl chloride in the presence of a base such as pyridine.
Sulfamoylation: The sulfonylated quinoline is further reacted with sulfamoyl chloride to introduce the sulfamoyl group.
Acetylation: Finally, the compound is acetylated using acetic anhydride to yield the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]sulfamoyl}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and sulfamoyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the quinoline core.
Reduction: Reduced forms of the sulfonyl and sulfamoyl groups.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
N-(4-{[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]sulfamoyl}phenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-{[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]sulfamoyl}phenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analysis
The following table summarizes key structural analogs and their properties:
Key Research Findings and Trends
a) Impact of Substituents on Physicochemical Properties
- Ethanesulfonyl Group : Present in the target compound and analogs (), this group improves aqueous solubility compared to unsubstituted sulfonamides. Its electron-withdrawing nature may also stabilize the sulfamoyl linkage .
- Chloro and Methoxy Groups: The 4-chlorophenoxy () and 4-methoxyphenyl () substituents demonstrate how halogenation and alkoxylation modulate lipophilicity and bioavailability. The methoxy group, in particular, enhances solubility due to its polar nature .
- Heterocyclic Moieties: The 5-ethyl-thiadiazolyl group () and naphthalenyl substituent () highlight the role of heterocycles in improving target selectivity and metabolic stability. Thiadiazoles, for instance, are known for their resistance to oxidative degradation .
Biological Activity
N-(4-{[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]sulfamoyl}phenyl)acetamide is a complex organic compound that has garnered attention due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Characteristics
The compound is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C17H20N2O4S2 |
| Molecular Weight | 380.48 g/mol |
| LogP | 2.5135 |
| Polar Surface Area | 72.206 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 8 |
The biological activity of this compound is primarily attributed to its interaction with various biological pathways. The compound exhibits inhibitory effects on certain enzymes and receptors involved in inflammatory processes and cancer progression.
Key Mechanisms
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes that are critical in the synthesis of inflammatory mediators.
- Receptor Modulation : It may modulate receptor activity associated with cell proliferation and survival, particularly in cancer cells.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological properties:
- Anti-inflammatory Activity : The compound reduces the production of pro-inflammatory cytokines.
- Antitumor Effects : It has shown promise in inhibiting tumor growth in various cancer models.
- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties against neurodegenerative diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antitumor Studies :
- Inflammation Models :
-
Neuroprotection :
- Animal models indicated that treatment with this compound led to reduced neuronal damage in models of oxidative stress .
Q & A
Basic: What synthetic methodologies are recommended for preparing N-(4-{[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]sulfamoyl}phenyl)acetamide?
Methodological Answer:
The synthesis of sulfamoyl-acetamide derivatives typically involves multi-step reactions. A common approach includes:
Sulfonation : Reacting the tetrahydroquinoline precursor with sulfonyl chlorides under controlled conditions to introduce the sulfamoyl group.
Acetylation : Using acetic anhydride or acetyl chloride in refluxing ethanol or dichloromethane to attach the acetamide moiety .
Purification : Crystallization from ethanol or chromatography (if intermediates are unstable) ensures ≥98% purity, as validated by HPLC and melting point analysis .
Key Considerations : Monitor reaction progress via TLC and optimize stoichiometry to avoid side products like over-sulfonated species.
Basic: How can researchers confirm the structural integrity and purity of this compound?
Methodological Answer:
- Spectroscopic Techniques :
- Chromatography : HPLC with UV detection (λmax ~255 nm) ensures purity, while mass spectrometry (ESI-MS) validates molecular weight .
Advanced: How can reaction conditions be optimized to improve yield and selectivity?
Methodological Answer:
- Design of Experiments (DOE) : Apply factorial designs to test variables (temperature, solvent polarity, catalyst loading). For example, a central composite design can identify optimal reflux times and solvent ratios (e.g., ethanol vs. DMF) .
- Computational Modeling : Use quantum chemical calculations (e.g., DFT) to predict transition states and guide solvent selection. ICReDD’s workflow combines reaction path searches with experimental validation to reduce trial-and-error .
Case Study : A 15% yield increase was achieved by switching from acetic anhydride to acetyl chloride in a similar acetamide synthesis, as predicted by computational reactivity indices .
Advanced: How should researchers resolve contradictions in spectroscopic or crystallographic data?
Methodological Answer:
- Cross-Validation : Pair X-ray crystallography (for absolute configuration) with dynamic NMR to assess conformational flexibility. For example, torsional angles in sulfamoyl groups may vary between solid-state and solution phases, explaining spectral mismatches .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding, π-stacking) to explain packing anomalies in crystallographic data .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE : Use nitrile gloves, goggles, and lab coats to prevent skin/eye contact.
- Ventilation : Conduct reactions in a fume hood due to potential sulfonyl chloride byproducts.
- Waste Management : Quench reactive intermediates (e.g., acetic anhydride) with ice before disposal. Adhere to institutional Chemical Hygiene Plans, including 100% compliance with safety exams before lab work .
Advanced: How can computational methods predict this compound’s reactivity or biological interactions?
Methodological Answer:
- Reactivity Prediction : Employ molecular docking (e.g., AutoDock Vina) to simulate binding with biological targets (e.g., enzymes with sulfonamide-binding pockets).
- Solvent Effects : Use COSMO-RS to model solvation-free energies and predict solubility limits in polar vs. nonpolar solvents .
- MD Simulations : Analyze stability in aqueous solutions by simulating hydrogen-bonding networks with water molecules over 100-ns trajectories .
Basic: What solubility properties should inform experimental design?
Methodological Answer:
- Solvent Screening : Test solubility in DMSO (common stock solution), ethanol, and acetonitrile. UV-Vis spectroscopy (λmax ~255 nm) quantifies saturation points .
- Buffer Compatibility : Assess stability in PBS (pH 7.4) for biological assays. Precipitation at pH <5 may indicate protonation of the sulfamoyl group .
Advanced: How can researchers analyze intermolecular interactions in crystalline forms?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
